Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-, commonly known as 1,6-bis(2,3-epoxypropoxy)naphthalene, is a chemical compound with the molecular formula and a molecular weight of approximately 272.296 g/mol. This compound is classified as a bis(oxirane) derivative, featuring two oxirane (epoxide) groups linked by a naphthalene structure. It is utilized in various industrial applications, particularly in the production of epoxy resins and coatings due to its excellent mechanical properties and chemical resistance.
Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- is sourced from chemical suppliers and is identified by its CAS Registry Number 27610-48-6. It falls under the category of epoxy compounds and is recognized for its utility in polymer chemistry. The compound can be synthesized through various methods involving the reaction of epichlorohydrin with naphthalene derivatives.
The synthesis of Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- typically involves the following methods:
Technical details include controlling reaction temperatures and times to optimize yield and purity. The synthesis often requires careful monitoring of reaction conditions to prevent side reactions that could lead to impurities.
The molecular structure of Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- features two oxirane rings connected by a naphthalene-based bridge. The structural representation can be illustrated as follows:
This structure allows for unique properties such as enhanced thermal stability and resistance to solvents.
Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- participates in various chemical reactions characteristic of epoxide compounds:
Technical details regarding these reactions include the influence of temperature, solvent choice, and concentration on the reaction kinetics.
The mechanism of action for Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- primarily involves:
The process can be summarized as follows:
These properties make it suitable for use in high-performance materials.
Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- finds applications in several scientific and industrial fields:
The compound identified by CAS 27610-48-6 is systematically named 2,2'-[1,6-Naphthalenediylbis(oxymethylene)]bis[oxirane] under IUPAC conventions. This nomenclature reflects its core structural features:
Alternative chemical names highlight functional or positional characteristics:
Table 1: Nomenclature and Identifiers
| Designation Type | Name |
|---|---|
| IUPAC Name | 2,2'-[1,6-Naphthalenediylbis(oxymethylene)]bis[oxirane] |
| CAS Registry | 27610-48-6 |
| Molecular Formula | C₁₆H₁₆O₄ |
| Canonical SMILES | C1C(O1)COC2=CC3=C(C=C2)C(=CC=C3)OCC4CO4 |
| Key Synonyms | 1,6-Bis(2,3-epoxypropoxy)naphthalene; 1,6-Naphthalenediol diglycidyl ether |
This compound belongs to three intersecting chemical families:
Positional isomerism significantly influences properties in naphthalene epoxides:
Table 2: Positional Isomer Comparison
| Substitution Pattern | Bond Angle | Symmetry | Industrial Relevance |
|---|---|---|---|
| 1,6- | 152° | C₂ symmetry | High-temperature composites |
| 2,6- | 120° | Cₛ symmetry | Soluble coatings |
| 1,5- | 60° | None | Low-melting adhesives |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7